1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]
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Overview
Description
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] is a complex organic compound characterized by its unique structure, which includes two iodine atoms attached to a phenylene ring, connected by ethene bridges to two propan-2-yl benzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] typically involves a multi-step process. One common method includes the use of 1,4-diiodobenzene as a starting material. The reaction involves a series of condensation reactions, often catalyzed by acids such as p-toluenesulfonic acid . The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve mechanochemical synthesis, which is a solvent-free method that uses mechanical force to drive chemical reactions. This method is advantageous for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve specific solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Organic Electronics: The compound’s unique structure makes it suitable for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Chemical Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and ethene bridges. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the alteration of its electronic properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodobenzene: A simpler compound with two iodine atoms attached to a benzene ring.
2,5-Didodecyl-1,4-diiodobenzene: A derivative with long alkyl chains, used in similar applications.
Bismaleimide Compounds: These compounds have similar structural features and are used in high-performance materials.
Uniqueness
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] is unique due to its combination of iodine atoms and ethene bridges, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the fields of organic electronics and materials science .
Properties
CAS No. |
851345-56-7 |
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Molecular Formula |
C28H28I2 |
Molecular Weight |
618.3 g/mol |
IUPAC Name |
1,4-diiodo-2,5-bis[2-(4-propan-2-ylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C28H28I2/c1-19(2)23-11-5-21(6-12-23)9-15-25-17-28(30)26(18-27(25)29)16-10-22-7-13-24(14-8-22)20(3)4/h5-20H,1-4H3 |
InChI Key |
PHRSYSLBRZZMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC(=C(C=C2I)C=CC3=CC=C(C=C3)C(C)C)I |
Origin of Product |
United States |
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